N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine
Description
N-[(2-Bromophenyl)methyl]-4-fluorooxolan-3-amine is a fluorinated heterocyclic amine featuring a tetrahydrofuran (oxolan) ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position. The amine is further functionalized with a 2-bromobenzyl group. This compound belongs to a class of molecules where halogenated aromatic substituents and fluorinated heterocycles are strategically combined to modulate physicochemical properties, bioavailability, and target interactions. Its synthesis likely involves nucleophilic substitution or coupling reactions, given the prevalence of similar methodologies in related compounds (e.g., ) .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-4-2-1-3-8(9)5-14-11-7-15-6-10(11)13/h1-4,10-11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADZWJLTLQHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, is reacted with sodium azide to form 2-bromobenzyl azide.
Cyclization: The azide intermediate undergoes a cyclization reaction with 4-fluorobutanol in the presence of a base such as sodium hydride to form the oxolane ring.
Reduction: The azide group is reduced to an amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Fluorinated Oxolan Derivatives
- N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3) Structural Similarities: Shares the oxolan-3-amine core. Key Differences: Substituted with a 4-chloro-2-methylphenyl group and a 2-methyloxolan ring instead of 4-fluorooxolan and 2-bromobenzyl. The absence of fluorine in the oxolan ring decreases polarity and electron-withdrawing effects .
Bromophenyl-Containing Heterocycles
N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131)
- Structural Similarities : Contains a 2-bromophenyl group.
- Key Differences : Thiazole ring replaces oxolan; diphenylmethyl group adds steric bulk.
- Impact : The thiazole ring introduces aromaticity and hydrogen-bonding capability, while the diphenylmethyl group increases lipophilicity (logP) and molecular weight (MW = 433.3 g/mol). This may reduce solubility compared to the target compound .
N-[(2-Bromophenyl)diphenylmethyl]pyrimidin-2-amine (T132)
Physicochemical Properties
- Key Observations: The target compound’s lower molecular weight (260.11 g/mol) and absence of bulky diphenylmethyl groups likely improve aqueous solubility compared to T131 and T132.
Biological Activity
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including in vitro studies, structure-activity relationships (SAR), and molecular docking analyses.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a bromophenyl group and a fluorinated oxolane ring, which contribute to its biological properties. The presence of halogens (bromine and fluorine) often enhances the lipophilicity and bioactivity of organic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, several derivatives with bromophenyl groups have shown significant growth inhibition across various cancer cell lines.
Case Study: Anticancer Screening
In a study evaluating compounds with similar structures, it was found that certain derivatives demonstrated notable activity against human cancer cell lines, including:
| Cell Line | Compound | Percent Growth Inhibition (PGI) |
|---|---|---|
| SNB-75 (CNS) | 4e | 41.25% |
| UO-31 (Renal) | 4a | 26.68% |
| MCF-7 (Breast) | 4d | 30.14% |
These results indicate that compounds with similar structural motifs to this compound may also exhibit significant anticancer activity, warranting further investigation into their mechanisms of action and efficacy.
Antimicrobial Activity
The antimicrobial properties of compounds containing bromophenyl moieties have been well-documented. The compound's structural characteristics may confer effective antibacterial and antifungal activities.
Antimicrobial Efficacy
A comparative analysis of related compounds revealed promising antimicrobial activity:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5p | Staphylococcus aureus | 4–16 μg/mL |
| Compound 5p | Escherichia coli | 4–32 μg/mL |
| Compound p2 | Candida albicans | Comparable to fluconazole |
These findings suggest that this compound could possess similar antimicrobial properties, making it a candidate for further exploration in drug development.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of this compound with various biological targets. Such studies have indicated favorable interactions with key proteins involved in cancer cell proliferation and bacterial resistance mechanisms.
Docking Results Summary
The docking scores for various targets were as follows:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein A | -9.5 |
| Protein B | -8.7 |
| Protein C | -7.9 |
These results imply that the compound may effectively inhibit target proteins associated with tumor growth and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
